molecular formula C7H6BrNO2 B8140601 4-Bromo-5-methoxypicolinaldehyde

4-Bromo-5-methoxypicolinaldehyde

Cat. No.: B8140601
M. Wt: 216.03 g/mol
InChI Key: SCYPFTAGSZDCOG-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a picolinaldehyde framework.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-methoxypicolinaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypicolinaldehyde involves its reactivity as an aldehyde and the presence of the bromine and methoxy groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biochemical applications .

Comparison with Similar Compounds

  • 4-Bromo-5-methoxypyridine-2-carbaldehyde
  • 4-Bromo-5-methoxypyridine
  • 4-Bromo-5-methoxybenzaldehyde

Comparison: 4-Bromo-5-methoxypicolinaldehyde is unique due to the presence of both bromine and methoxy groups on a picolinaldehyde framework. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to other similar compounds .

Properties

IUPAC Name

4-bromo-5-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYPFTAGSZDCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(N=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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